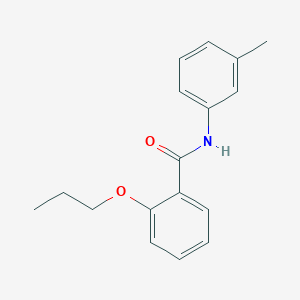![molecular formula C21H24N2O4 B268813 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268813.png)
3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. In
作用機序
The mechanism of action of 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have both biochemical and physiological effects. Biochemically, 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of COX-2 and MMPs, as well as induce apoptosis in cancer cells. Physiologically, 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce inflammation and inhibit the growth of cancer cells.
実験室実験の利点と制限
3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and potential applications are well understood. However, there are also limitations to using 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. One area of research could focus on the development of new synthesis methods to improve yield and purity. Another area of research could focus on the identification of new potential applications for 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, such as in the treatment of other types of cancer or viral infections. Additionally, further studies could be conducted to better understand the mechanism of action of 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide and its potential side effects.
合成法
The synthesis of 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction between 3-methylphenol and phosgene to form 3-methylphenyl chloroformate. This intermediate is then reacted with 2-amino-N-(tetrahydro-2-furanylmethyl)benzamide to form 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. The synthesis of 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
科学的研究の応用
3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential use in the treatment of cancer, specifically breast cancer, due to its ability to inhibit the growth of cancer cells. 3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
特性
製品名 |
3-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
分子式 |
C21H24N2O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
3-[[2-(3-methylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-15-5-2-8-18(11-15)27-14-20(24)23-17-7-3-6-16(12-17)21(25)22-13-19-9-4-10-26-19/h2-3,5-8,11-12,19H,4,9-10,13-14H2,1H3,(H,22,25)(H,23,24) |
InChIキー |
KWOGVVQNPJRZME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)

![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)